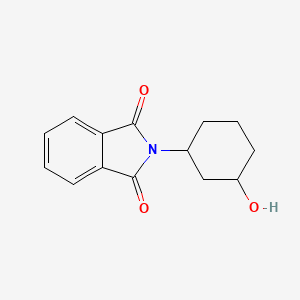

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione

Descripción general

Descripción

This compound belongs to the class of isoindoline-1,3-dione derivatives, which are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Métodos De Preparación

The synthesis of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of 2-(2-hydroxyphenyl)-isoindoline-1,3-dione derivatives with allenoates, catalyzed by cesium carbonate (Cs₂CO₃), resulting in the desired compounds through a domino β-addition and γ-aldol reaction . Industrial production methods often focus on green and sustainable synthetic approaches to minimize environmental impact .

Análisis De Reacciones Químicas

Etherification and Alkylation

The hydroxyl group undergoes alkylation under basic conditions. For the 4-hydroxy analogue:

| Base | Alkylating Agent | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| NaH (60%) | MeI | THF | 24 h, RT | 48.3% |

The product (2-(4-methoxycyclohexyl)isoindoline-1,3-dione) is further deprotected via hydrazinolysis to yield 4-methoxycyclohexylamine.

Mitsunobu Coupling for Phenolic Ether Formation

The 3-hydroxy derivative can participate in Mitsunobu reactions to form aryl ethers, as demonstrated for its 4-hydroxy counterpart:

| Reagents | Phenol | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| DIAD, PPh₃ | 4-Fluorophenol | THF | RT, 12 h | 80% |

This method enables the installation of diverse aryl groups for structure-activity relationship studies in drug discovery .

Deprotection and Subsequent Functionalization

The phthalimide group is cleaved via hydrazinolysis to release the free amine:

| Reagent | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydrazine | EtOH | 65°C, 3 h | ~100% |

The resulting 3-hydroxycyclohexylamine serves as a precursor for urea/thiourea derivatives, which are pivotal in synthesizing soluble epoxide hydrolase inhibitors .

Stability and Functional Group Compatibility

-

Thermal Stability : The compound tolerates heating up to 80°C in radical reactions without decomposition .

-

Acid/Base Sensitivity : Stable under Mitsunobu conditions (pH 7–8) but may degrade in strongly acidic/basic media.

Key Challenges

Aplicaciones Científicas De Investigación

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione has been extensively studied for its potential therapeutic and toxic effects, as well as its role in environmental and industrial research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it acts as an agonist of cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its physiological effects.

Mecanismo De Acción

The mechanism of action of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione involves its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. As an agonist, it binds to these receptors and activates them, leading to various physiological effects. The activation of cannabinoid receptors modulates several molecular pathways, including those involved in pain perception, appetite regulation, and immune response. The specific molecular targets and pathways involved in its mechanism of action are still being investigated to fully understand its therapeutic potential.

Comparación Con Compuestos Similares

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione is similar to other isoindoline-1,3-dione derivatives, such as phthalimide and its analogs . These compounds share a common isoindoline nucleus and exhibit similar chemical reactivity and biological properties . this compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Other similar compounds include 3,4-pyridinedicarboximide and various substituted isoindoline-1,3-dione derivatives .

Actividad Biológica

2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione, also known by its chemical structure C14H15NO3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| CAS Number | 202479-02-5 |

| IUPAC Name | This compound |

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Kinase Inhibition : The compound has been investigated for its ability to inhibit specific kinase pathways involved in inflammation and cancer progression. In vitro studies have shown that it can modulate the activity of several kinases, suggesting a role in therapeutic applications for cancer and inflammatory diseases .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar effects .

Case Studies and Research Findings

- Anti-cancer Activity : A study focused on the compound’s effects on cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis in various cancer types. The mechanism was linked to its ability to interfere with cell signaling pathways critical for tumor growth .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers and improved clinical symptoms. This was evidenced by lower levels of cytokines such as IL-6 and TNF-alpha in serum samples .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development as a therapeutic agent .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Propiedades

IUPAC Name |

2-(3-hydroxycyclohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLDVWHNOYBREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.